7-Methoxy-3-methyl-1,2-benzisoxazole
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Overview
Description
7-Methoxy-3-methyl-1,2-benzisoxazole is a heterocyclic compound with a molecular formula of C9H9NO2. It is part of the isoxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The compound features a benzene ring fused to an isoxazole ring, with a methoxy group at the 7th position and a methyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-1,2-benzisoxazole typically involves the cycloaddition of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions usually require a solvent such as chloroform and a base like 1,4-diazabicyclo[2.2.2]octane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methyl-1,2-benzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzisoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acids are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzisoxazole derivatives .
Scientific Research Applications
7-Methoxy-3-methyl-1,2-benzisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-1,2-benzisoxazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, influencing various pathways. For instance, it may inhibit enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Benzisoxazole: Shares a similar core structure but lacks the methoxy and methyl groups.
Isoxazole: A simpler structure without the benzene ring.
Benzoxazole: Contains an oxygen atom in place of the nitrogen in the isoxazole ring.
Uniqueness
7-Methoxy-3-methyl-1,2-benzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
7-methoxy-3-methyl-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-7-4-3-5-8(11-2)9(7)12-10-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXLGUAJQSIWCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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